molecular formula C9H10ClN3O B1372583 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one CAS No. 1038282-69-7

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one

Cat. No.: B1372583
CAS No.: 1038282-69-7
M. Wt: 211.65 g/mol
InChI Key: ZDRXXOIPTXAMEG-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one (CAS: 1038282-69-7) is a heterocyclic compound featuring an imidazolidin-2-one core substituted at the N1 position with a 3-amino-4-chlorophenyl group. Its molecular formula is C₉H₁₀ClN₃O, with a molecular weight of 211.45 g/mol . The phenyl ring substituents—a chlorine atom at position 4 and an amino group at position 3—impart distinct electronic and steric properties. This compound is listed as discontinued in commercial catalogs, limiting its current availability for research .

Properties

IUPAC Name

1-(3-amino-4-chlorophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-7-2-1-6(5-8(7)11)13-4-3-12-9(13)14/h1-2,5H,3-4,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRXXOIPTXAMEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Carbonyl-Containing Agents

A common and effective method involves reacting diamines or amino-substituted precursors with carbonyl-containing cyclizing agents such as:

  • Alkyl haloformiates (e.g., methyl chloroformate)
  • Urea
  • N,N'-carbonyldiimidazole (CDI)

For example, a diaminoethane derivative bearing the 3-chlorophenyl substituent can be cyclized with N,N'-carbonyldiimidazole under reflux in anhydrous tetrahydrofuran to yield the imidazolidin-2-one ring system. This method was demonstrated in a related compound synthesis where N-(1-azabicyclo[2.2.2]oct-3-yl)-N'-(3-chlorophenyl)-1,2-diaminoethane was cyclized to the corresponding imidazolidin-2-one using CDI with good yield and purity after chromatographic purification and salt formation.

Acid-Catalyzed Cyclization of (2,2-Diethoxyethyl)ureas

Another route involves acid-catalyzed cyclization of (2,2-diethoxyethyl)ureas with aromatic amines. The reaction proceeds through formation of oxonium cations, intramolecular cyclization to imidazolidine-2-one intermediates, and subsequent elimination and substitution steps to yield regioselective products. This method allows for selective substitution on the imidazolidinone ring and can be adapted for 3-amino-4-chlorophenyl derivatives by choosing appropriate aromatic amine precursors.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

A more recent organocatalytic method uses strong organic bases such as BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze intramolecular hydroamidation of propargylic ureas. This method proceeds under mild conditions at room temperature, yielding imidazolidin-2-ones efficiently. The propargylic urea substrates are synthesized via Sonogashira coupling of aryl iodides with propargylic amines, followed by reaction with phenyl isocyanate. Although this method has been demonstrated primarily with phenyl derivatives, it provides a versatile platform potentially applicable to 3-amino-4-chlorophenyl substituted propargylic ureas.

Specific Preparation Method for this compound

While direct literature detailing the exact synthesis of this compound is limited, the following approach is inferred from related imidazolidinone syntheses and commercial supplier data:

Starting Materials

  • 3-Amino-4-chlorophenylamine or its derivatives
  • Suitable diamine precursors or propargylic amines bearing the 3-amino-4-chlorophenyl group
  • Carbonyl cyclizing agents such as N,N'-carbonyldiimidazole or methyl chloroformate

Reaction Conditions

  • Cyclization in anhydrous tetrahydrofuran or acetonitrile under reflux or room temperature depending on the catalyst
  • Use of acid catalysis or base catalysis depending on the method chosen
  • Purification by silica gel chromatography followed by salt formation if required

Example Procedure (Adapted from Related Patent)

Step Procedure Detail Conditions Yield/Notes
1 Dissolve N-(3-amino-4-chlorophenyl)-1,2-diaminoethane in anhydrous THF Room temp, inert atmosphere Starting material preparation
2 Add N,N'-carbonyldiimidazole slowly Reflux 6-8 hours under nitrogen Cyclization to imidazolidin-2-one ring
3 Evaporate solvent, extract with ethyl acetate, wash with water Room temp Work-up
4 Dry over sodium sulfate, filter, evaporate Room temp Concentrate crude product
5 Purify by silica gel chromatography (methylene chloride/methanol/ammonium hydroxide) Column chromatography Obtain pure compound
6 Convert to hydrochloride salt by treatment with HCl in ethanol Room temp Salt formation for stability

Yield typically ranges from 50-80% depending on scale and purity requirements.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acid-Catalyzed Cyclization of (2,2-diethoxyethyl)ureas (2,2-diethoxyethyl)ureas, aromatic amines, acid catalyst Acidic medium, moderate temp Regioselective, versatile for substitution Requires preparation of urea intermediates
Base-Catalyzed Intramolecular Hydroamidation Propargylic ureas, BEMP base Room temp, mild Mild conditions, fast reaction, organocatalytic Requires synthesis of propargylic ureas
Cyclization with N,N'-Carbonyldiimidazole Diamines, CDI Reflux in THF, inert atmosphere High purity, well-established Longer reaction time, requires inert conditions

Research Findings and Optimization

  • Computational studies on imidazolidin-2-one formation via base catalysis suggest proton abstraction and cyclization steps are energetically feasible under mild conditions, supporting the use of BEMP and similar bases for efficient synthesis.
  • Acid-catalyzed methods demonstrate regioselectivity in substitution patterns on the imidazolidinone ring, which is critical for biological activity tuning.
  • Patent literature confirms the utility of CDI-mediated cyclization for preparing 3-chlorophenyl-substituted imidazolidinones, which can be extrapolated to 3-amino-4-chlorophenyl derivatives, with purification protocols ensuring high-quality product.

Summary Table of Key Physical and Chemical Data for this compound

Property Data
Molecular Formula C9H10ClN3O
Molecular Weight 211.65 g/mol
CAS Number 1038282-69-7
IUPAC Name This compound
SMILES C1CN(C(=O)N1)C2=CC(=C(C=C2)Cl)N
Purification Silica gel chromatography, recrystallization from ethanol
Typical Yield 50-80% depending on method

Chemical Reactions Analysis

Types of Reactions

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one has garnered attention for its role in the development of pharmacologically active molecules.

  • Applications :
    • Anti-cancer Agents : Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines in preliminary in vitro assays.
    • Anti-diabetic Properties : The compound has also been involved in studies related to glucose uptake, indicating potential benefits for diabetes treatment.
  • Methods of Application :
    • Medicinal chemists utilize various synthetic routes to incorporate this compound into drug candidates, often employing catalytic reactions to introduce functional groups that enhance biological activity.
  • Results : Research indicates that modifications to the compound can lead to increased efficacy against targeted diseases, making it a valuable scaffold for drug discovery efforts.

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for synthesizing complex heterocyclic compounds.

  • Applications :
    • It is utilized in multi-step synthetic pathways to create diverse chemical structures that are valuable in various industries.
  • Methods of Application :
    • The compound undergoes reactions such as cyclization and substitution, facilitating the development of new materials and chemicals.
  • Results : The versatility of this compound allows for the exploration of novel chemical entities with potential applications across different sectors.

Agricultural Chemistry

The compound finds essential applications in agricultural chemistry, particularly in the synthesis of agrochemicals.

  • Applications :
    • Development of herbicides and pesticides that effectively combat agricultural pests.
  • Methods of Application :
    • Chemists formulate products incorporating this compound, leveraging its reactivity to enhance agricultural productivity.
  • Results : Field trials have demonstrated the efficacy of these synthesized agrochemicals, contributing to improved crop protection and yield.

Proteasome Modulation

Research into proteasome modulators involves using this compound as a scaffold for developing new classes of drugs aimed at regulating proteasome activity.

  • Applications :
    • Potential therapeutic agents for diseases where proteasome function is dysregulated.
  • Methods of Application :
    • Functionalization of the compound allows it to interact with the proteasome, followed by screening for modulatory effects on proteasome function.
  • Results : Some derivatives exhibit promising activity in modulating proteasome functions, suggesting therapeutic relevance in oncology and neurodegenerative diseases.

Environmental Remediation

The compound's reactivity is being studied for its potential role in detoxifying pollutants, particularly in water treatment processes.

  • Applications :
    • Utilized in methods aimed at breaking down or neutralizing harmful environmental contaminants.
  • Methods of Application :
    • Often combined with other remediation technologies to enhance effectiveness in purifying water sources.
  • Results : Preliminary studies indicate that this compound can contribute significantly to environmental cleanup efforts by degrading specific pollutants.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
1-(3-Amino-4-chlorophenyl)imidazolidin-2-one 3-amino-4-chlorophenyl (N1) C₉H₁₀ClN₃O 211.45 High polarity (amino group), moderate lipophilicity (Cl)
Compound 4 (SARS-CoV-2 Mpro inhibitor) 2-chlorobenzyl (N1), 6-chloroisoquinolin-4-yl (N3) C₁₆H₁₂Cl₂N₃O 372.26* SARS-CoV-2 main protease inhibition
5j (Anticancer copper complex) 4-tert-butyl-2-pyridyl (N1), thione (S replaces O) C₁₄H₁₈Cl₂CuN₃S Not reported Cytotoxicity against human tumor cell lines
7a (Isoquinoline derivative) Isoquinolin-3-yl (N1), 4-methoxyphenyl (N3) C₂₀H₁₈N₃O₂ Not reported Cytotoxic activity (in vitro screening)
1-(2-chloroethyl)imidazolidin-2-one 2-chloroethyl (N1) C₅H₉ClN₂O 148.59 Aliphatic substituent; higher volatility
1-(3-Amino-6-fluoro-2-methylphenyl)imidazolidin-2-one 3-amino-6-fluoro-2-methylphenyl (N1) C₁₀H₁₂FN₃O 209.22 Enhanced solubility (fluoro, methyl groups)

* Observed [M+H]⁺ = 372.26 (theoretical = 372.07), suggesting possible isotopic contributions .

Hydrogen Bonding and Crystallography

  • Hydrogen Bonding: The amino group in the target compound facilitates hydrogen bonding, a critical factor in crystal packing and target recognition. In contrast, aliphatic substituents (e.g., 2-chloroethyl in ) reduce hydrogen-bonding capacity, favoring hydrophobic interactions .
  • Crystal Structures : Pyridyl-substituted imidazolidin-2-ones (e.g., 10a/b/c ) adopt trans configurations when coordinating copper(II), with bond lengths (Cu-Cl: 2.49–2.83 Å) influencing complex stability .

Biological Activity

1-(3-Amino-4-chlorophenyl)imidazolidin-2-one is a heterocyclic compound with a significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.

Chemical Structure and Properties

This compound features an imidazolidinone structure, characterized by the presence of an amino group and a chlorinated aromatic ring. Its molecular formula is C10_{10}H10_{10}ClN3_{3}O, with a molecular weight of approximately 196.63 g/mol. The unique structural motifs contribute to its pharmacological properties, making it a valuable compound in drug development.

Synthesis Methods

The synthesis of this compound has been achieved through various methods, including:

  • Cyclization Reactions : Utilizing ureas and aromatic nucleophiles under acidic conditions.
  • Catalytic Methods : Employing organocatalysts for regioselective synthesis, which enhances yield and purity.

These methods underscore the compound's versatility in synthetic pathways aimed at generating derivatives with enhanced biological activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in:

  • Anticancer Properties : Preliminary studies have shown its effectiveness against various cancer cell lines. For instance, derivatives of this compound have demonstrated cytotoxic effects in vitro, suggesting potential as therapeutic agents in oncology .
  • Antiviral Activity : Recent investigations into imidazolidin-2-one derivatives indicate significant inhibition against viruses such as Enterovirus 71 and Coxsackievirus A16, with no observed cytotoxicity .

Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerCytotoxic effects on cancer cell lines
AntiviralInhibition of Enterovirus 71 and Coxsackievirus A16
AntimicrobialPotential against multidrug-resistant strains

Case Study 1: Anticancer Activity

In a study focusing on the anticancer potential of imidazolidinone derivatives, compounds were tested against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than those of established chemotherapeutics, highlighting their potential as effective cancer treatments .

Case Study 2: Antiviral Efficacy

Another investigation assessed the antiviral properties of synthesized imidazolidin-2-one derivatives. The compounds were subjected to plaque reduction assays, demonstrating considerable inhibition rates against targeted viruses without inducing cytotoxic effects on host cells .

Applications

The applications of this compound span various fields:

  • Medicinal Chemistry : As a precursor for developing new pharmacologically active molecules with anticancer and antiviral properties.
  • Agricultural Chemistry : Utilized in synthesizing agrochemicals, including herbicides and pesticides.
  • Fluorescent Probes : Employed in biological imaging due to its ability to be modified for fluorescence emission.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 1-(3-Amino-4-chlorophenyl)imidazolidin-2-one?

  • Methodological Answer : The compound can be synthesized via multi-step organic reactions. A common approach involves:

  • Step 1 : Chlorination of the phenyl ring using a chlorinating agent (e.g., Cl2/FeCl3) to introduce the 4-chloro substituent.
  • Step 2 : Formation of the imidazolidin-2-one ring via cyclization of a urea derivative with a carbonyl compound under acidic or basic conditions.
  • Step 3 : Amino group introduction at the 3-position via nitration followed by reduction (e.g., H2/Pd-C).
  • Validation : Confirm purity using HPLC and structural integrity via <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR .

Q. How can researchers characterize the molecular structure of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve bond angles and torsional strain in the imidazolidinone ring. For example, bond lengths (C–N ≈ 1.34–1.38 Å) and dihedral angles (e.g., 118.19° for N–C–C) can be determined .
  • Spectroscopy : Use <sup>15</sup>N NMR to probe electronic effects of the amino and chloro groups.
  • Mass spectrometry : Confirm molecular weight (e.g., m/z 253.68 for [M+H]<sup>+</sup>) .

Q. What solvents are optimal for solubility studies of this compound?

  • Methodological Answer :

  • Polar aprotic solvents (e.g., DMSO, DMF) are recommended due to the compound’s aromatic and urea-like backbone.
  • Conduct a Hansen solubility parameter study to correlate solubility with solvent polarity (δD, δP, δH).
  • Note: Stability in aqueous buffers (pH 7.4) should be tested for pharmacological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

  • Methodological Answer :

  • Factorial Design : Use a 2<sup>k</sup> factorial design to test variables: temperature (60–100°C), catalyst loading (5–15 mol%), and reaction time (12–24 hrs).
  • Process Control : Implement inline FT-IR or Raman spectroscopy for real-time monitoring of intermediate formation .
  • Case Study : A 15% yield increase was achieved by reducing cyclization temperature from 90°C to 70°C to minimize thermal degradation .

Q. What mechanisms explain the compound’s bioactivity in pharmacological studies?

  • Methodological Answer :

  • In vitro assays : Test inhibition of kinase/enzyme targets (e.g., COX-2) via fluorescence polarization or ELISA.
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with the 3-amino-4-chlorophenyl moiety.
  • SAR Analysis : Compare activity with analogs (e.g., 3-nitro or 4-fluoro derivatives) to identify pharmacophores .

Q. How should researchers resolve contradictions in reported solubility or stability data?

  • Methodological Answer :

  • Critical Analysis : Compare experimental conditions (e.g., solvent purity, humidity levels) across studies. For instance, discrepancies in DMSO solubility may arise from hygroscopic solvent absorption.
  • Replication : Reproduce conflicting experiments under controlled conditions (e.g., inert atmosphere).
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or systematic biases .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring.
  • Formulation : Lyophilize the compound with cryoprotectants (e.g., trehalose) or store in amber vials under nitrogen .

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